molecular formula Ca B1231392 Calcium-41 CAS No. 14092-95-6

Calcium-41

Cat. No. B1231392
CAS RN: 14092-95-6
M. Wt: 40.962278 g/mol
InChI Key: OYPRJOBELJOOCE-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456216B2

Procedure details

The inventors have discovered that simple admixture or combination of L-carnitine, a calcium or magnesium salt, and valproic acid without a suitable solvent is not sufficient to provide an L-carnitine valproate salt of the present invention. After simple admixture or combination without a suitable solvent, L-carnitine retains its objectionable malodor and offensive taste, as well as its hygroscopicity, and valproic acid remains an oil. In contrast, use of the methods of preparing the L-carnitine valproate salt of the present invention as disclosed herein provides a composition of the present invention that is free from objectionable taste and free or nearly free from repugnant odor. Further, an L-carnitine valproate salt of the present invention has different physico-chemical properties from the starting materials. As we discovered and disclose in Example 1, for example, L-carnitine calcium valproate, an embodiment of the present invention, has a melting point of 171.2° C., different from the melting point of L-carnitine (186-190° C.) or valproic acid (an oil at room temperature and above). The 1H-NMR spectrum of L-carnitine calcium valproate (FIG. 2) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine calcium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, calcium, and valproate.
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|

Inputs

Step One
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Four
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Eight
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as disclosed herein provides a composition of the present invention that
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07456216B2

Procedure details

The inventors have discovered that simple admixture or combination of L-carnitine, a calcium or magnesium salt, and valproic acid without a suitable solvent is not sufficient to provide an L-carnitine valproate salt of the present invention. After simple admixture or combination without a suitable solvent, L-carnitine retains its objectionable malodor and offensive taste, as well as its hygroscopicity, and valproic acid remains an oil. In contrast, use of the methods of preparing the L-carnitine valproate salt of the present invention as disclosed herein provides a composition of the present invention that is free from objectionable taste and free or nearly free from repugnant odor. Further, an L-carnitine valproate salt of the present invention has different physico-chemical properties from the starting materials. As we discovered and disclose in Example 1, for example, L-carnitine calcium valproate, an embodiment of the present invention, has a melting point of 171.2° C., different from the melting point of L-carnitine (186-190° C.) or valproic acid (an oil at room temperature and above). The 1H-NMR spectrum of L-carnitine calcium valproate (FIG. 2) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine calcium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, calcium, and valproate.
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|

Inputs

Step One
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Four
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Eight
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as disclosed herein provides a composition of the present invention that
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07456216B2

Procedure details

The inventors have discovered that simple admixture or combination of L-carnitine, a calcium or magnesium salt, and valproic acid without a suitable solvent is not sufficient to provide an L-carnitine valproate salt of the present invention. After simple admixture or combination without a suitable solvent, L-carnitine retains its objectionable malodor and offensive taste, as well as its hygroscopicity, and valproic acid remains an oil. In contrast, use of the methods of preparing the L-carnitine valproate salt of the present invention as disclosed herein provides a composition of the present invention that is free from objectionable taste and free or nearly free from repugnant odor. Further, an L-carnitine valproate salt of the present invention has different physico-chemical properties from the starting materials. As we discovered and disclose in Example 1, for example, L-carnitine calcium valproate, an embodiment of the present invention, has a melting point of 171.2° C., different from the melting point of L-carnitine (186-190° C.) or valproic acid (an oil at room temperature and above). The 1H-NMR spectrum of L-carnitine calcium valproate (FIG. 2) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine calcium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, calcium, and valproate.
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|

Inputs

Step One
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Four
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Eight
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as disclosed herein provides a composition of the present invention that
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07456216B2

Procedure details

The inventors have discovered that simple admixture or combination of L-carnitine, a calcium or magnesium salt, and valproic acid without a suitable solvent is not sufficient to provide an L-carnitine valproate salt of the present invention. After simple admixture or combination without a suitable solvent, L-carnitine retains its objectionable malodor and offensive taste, as well as its hygroscopicity, and valproic acid remains an oil. In contrast, use of the methods of preparing the L-carnitine valproate salt of the present invention as disclosed herein provides a composition of the present invention that is free from objectionable taste and free or nearly free from repugnant odor. Further, an L-carnitine valproate salt of the present invention has different physico-chemical properties from the starting materials. As we discovered and disclose in Example 1, for example, L-carnitine calcium valproate, an embodiment of the present invention, has a melting point of 171.2° C., different from the melting point of L-carnitine (186-190° C.) or valproic acid (an oil at room temperature and above). The 1H-NMR spectrum of L-carnitine calcium valproate (FIG. 2) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine calcium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, calcium, and valproate.
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|

Inputs

Step One
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Four
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Eight
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as disclosed herein provides a composition of the present invention that
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07456216B2

Procedure details

The inventors have discovered that simple admixture or combination of L-carnitine, a calcium or magnesium salt, and valproic acid without a suitable solvent is not sufficient to provide an L-carnitine valproate salt of the present invention. After simple admixture or combination without a suitable solvent, L-carnitine retains its objectionable malodor and offensive taste, as well as its hygroscopicity, and valproic acid remains an oil. In contrast, use of the methods of preparing the L-carnitine valproate salt of the present invention as disclosed herein provides a composition of the present invention that is free from objectionable taste and free or nearly free from repugnant odor. Further, an L-carnitine valproate salt of the present invention has different physico-chemical properties from the starting materials. As we discovered and disclose in Example 1, for example, L-carnitine calcium valproate, an embodiment of the present invention, has a melting point of 171.2° C., different from the melting point of L-carnitine (186-190° C.) or valproic acid (an oil at room temperature and above). The 1H-NMR spectrum of L-carnitine calcium valproate (FIG. 2) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine calcium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, calcium, and valproate.
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|

Inputs

Step One
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Four
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O
Step Eight
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as disclosed herein provides a composition of the present invention that
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
O[C@@H](C[N+](C)(C)C)CC([O-])=O
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.